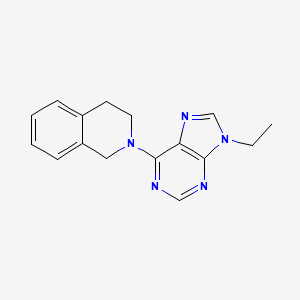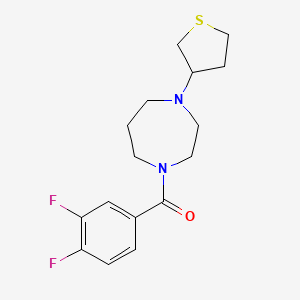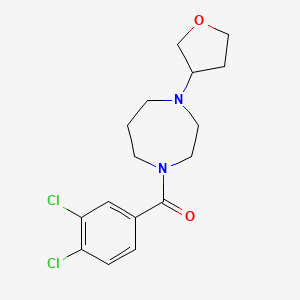
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a purine derivative with a tetrahydroisoquinoline structure
Méthodes De Préparation
The synthesis of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by its coupling with a tetrahydroisoquinoline precursor. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.
Analyse Des Réactions Chimiques
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between purine derivatives and biological macromolecules.
Industry: It can be used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-(9-ethyl-9H-purin-6-yl)cyclopentanone: This compound has a cyclopentanone ring instead of a tetrahydroisoquinoline structure.
Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group and an acetate ester instead of a tetrahydroisoquinoline structure.
The uniqueness of this compound lies in its combination of a purine derivative with a tetrahydroisoquinoline structure, which may confer specific biological activities and chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H17N5 |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-(9-ethylpurin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N5/c1-2-20-11-19-14-15(20)17-10-18-16(14)21-8-7-12-5-3-4-6-13(12)9-21/h3-6,10-11H,2,7-9H2,1H3 |
Clé InChI |
LYZLBEUJKMRGQZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B15117755.png)

![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117759.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B15117762.png)

![3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117782.png)
![7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15117795.png)
![4-Ethyl-3-methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15117801.png)
![2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15117806.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117817.png)
![4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15117826.png)
![4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B15117843.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15117850.png)
![2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117855.png)
